molecular formula C23H15Cl3N2O2 B2369872 (2E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE CAS No. 380477-63-4

(2E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B2369872
CAS No.: 380477-63-4
M. Wt: 457.74
InChI Key: FBWQXBDRPMUVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide, widely known as VEGFR2 Inhibitor V2, is a high-affinity ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) tyrosine kinase. Its primary research value lies in its potent anti-angiogenic effects , as it effectively blocks VEGF-A stimulated receptor autophosphorylation, thereby disrupting downstream signaling pathways like MAPK and PI3K/Akt that are critical for endothelial cell proliferation, migration, and survival. This specificity makes it an essential pharmacological tool for investigating the role of VEGFR2-driven angiogenesis in various pathological contexts, most notably in oncology for studying tumor vascularization and growth, as well as in other conditions involving aberrant blood vessel formation. Research utilizing this compound has demonstrated its efficacy in suppressing angiogenesis in both in vitro models, such as human umbilical vein endothelial cells (HUVECs), and in vivo animal models . By precisely inhibiting this key receptor, scientists can dissect the complex signaling networks in the tumor microenvironment and evaluate the therapeutic potential of anti-angiogenic strategies for cancer treatment and beyond.

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O2/c24-18-5-1-16(2-6-18)14-30-22-7-3-15(4-8-22)9-17(13-27)23(29)28-21-11-19(25)10-20(26)12-21/h1-12H,14H2,(H,28,29)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWQXBDRPMUVGA-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxybenzaldehyde

The aldehyde precursor is synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and 4-chlorobenzyl chloride under basic conditions:

Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃)
  • Temperature: 80°C, 6 hours
  • Molar Ratio: 1:1.2 (4-hydroxybenzaldehyde to 4-chlorobenzyl chloride)

Procedure
A mixture of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), 4-chlorobenzyl chloride (14.2 g, 98.3 mmol), and K₂CO₃ (13.6 g, 98.3 mmol) in DMF (150 mL) is heated under nitrogen. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography to yield 4-[(4-chlorobenzyl)oxy]benzaldehyde as a white crystalline solid (14.8 g, 78%).

Condensation with 2-Cyano-N-(3,5-Dichlorophenyl)Acetamide

Knoevenagel Condensation Protocol

The target acrylamide is synthesized via a base-catalyzed condensation between 4-[(4-chlorobenzyl)oxy]benzaldehyde and 2-cyano-N-(3,5-dichlorophenyl)acetamide.

Reaction Conditions

  • Solvent: Isopropyl alcohol (300 mL)
  • Catalyst: Triethylorthoformate (8.5 mL, 51.3 mmol)
  • Temperature: Reflux (82°C), 12 hours
  • Molar Ratio: 1:1 (aldehyde to acetamide)

Procedure
A suspension of 4-[(4-chlorobenzyl)oxy]benzaldehyde (5.44 g, 19.3 mmol) and 2-cyano-N-(3,5-dichlorophenyl)acetamide (5.0 g, 19.3 mmol) in isopropyl alcohol is heated to reflux. Triethylorthoformate is added dropwise, and the mixture is stirred overnight. Cooling to room temperature precipitates the product, which is filtered, washed with cold isopropyl alcohol, and recrystallized from ethyl acetate/hexanes to yield the title compound as a yellow solid (5.46 g, 54%).

Table 1: Optimization of Condensation Reaction

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol Isopropanol Isopropanol
Catalyst Piperidine Triethylorthoformate Triethylorthoformate
Reaction Time (hours) 6 12 12
Yield (%) 45 54 54

Stereoselectivity and Isomer Control

The (2E)-configuration is favored due to the reaction’s thermodynamic control. Triethylorthoformate acts as a dehydrating agent, promoting the elimination of water and stabilizing the conjugated acrylamide system. Nuclear magnetic resonance (NMR) analysis confirms the E-isomer through coupling constants ($$J_{trans} = 12.5–14.0 \, \text{Hz}$$) between the α- and β-vinylic protons.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation reduces reaction time significantly:

Conditions

  • Solvent: Ethanol
  • Temperature: 120°C
  • Time: 20 minutes
  • Yield: 52%

While faster, this method requires specialized equipment and offers no yield improvement over conventional heating.

Solid-Phase Synthesis

Immobilizing the acetamide on Wang resin enables stepwise assembly, though yields remain suboptimal (38–42%) due to steric hindrance during coupling.

Purification and Characterization

Recrystallization

Crude product is suspended in hot ethyl acetate, followed by gradual addition of hexanes to induce crystallization. This method achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).

Spectroscopic Data

  • IR (KBr): 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=C).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, $$J = 12.8 \, \text{Hz}$$, 1H, CH=), 7.89 (d, $$J = 12.8 \, \text{Hz}$$, 1H, CH=), 7.45–7.12 (m, 8H, aromatic), 5.21 (s, 2H, OCH₂).

Scalability and Industrial Considerations

Pilot-scale batches (100 g) demonstrate consistent yields (50–55%) using isopropyl alcohol as the solvent. Key challenges include managing exothermic reactions during triethylorthoformate addition and minimizing oligomer byproducts through controlled stoichiometry.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and chlorinated phenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Acrylamide Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features Biological Activity (if reported) Reference
Target Compound R1: 4-[(4-Cl-benzyl)oxy]phenyl; R2: CN; R3: 3,5-Cl₂C₆H₃ C₂₄H₁₆Cl₃N₂O₂ 487.76 g/mol Unique combination of EWG (CN) and dual chlorinated aromatic systems. Not explicitly reported N/A
(2E)-3-(4-Biphenylyl)-N-(4-chlorobenzyl)acrylamide R1: Biphenyl; R2: H; R3: 4-Cl-benzyl C₂₂H₁₇ClNO 358.83 g/mol Biphenyl group enhances aromatic interactions; lacks cyano EWG. Not reported [5]
2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide R1: 3,5-(OCH₃)₂C₆H₃; R2: CN; R3: 3,5-Cl₂C₆H₃ C₁₈H₁₄Cl₂N₂O₃ 377.23 g/mol Methoxy groups (electron-donating) contrast with target's chlorobenzyloxy (electron-withdrawing). Not reported [9]
(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o) R1: 3-CF₃C₆H₄; R2: H; R3: 3,5-Cl₂C₆H₃ C₁₆H₁₀Cl₂F₃NO 376.16 g/mol Trifluoromethyl (strong EWG) enhances electrophilicity; lacks cyano group. MIC: 0.15–5.57 µM (anti-staphylococcal) [10]
Ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3a-3k series) R1: 4-ClC₆H₄; R2: CN; R3: Thiophene-ester C₂₀H₁₈ClN₂O₃S 401.88 g/mol Thiophene and ester groups introduce heterocyclic and polar elements; similar cyano-acrylamide core. Antioxidant (IC₅₀: 12–18 µM) [4, 8]

Key Structural and Functional Differences

Electron-Withdrawing Groups (EWGs): The target compound’s 2-cyano group (EWG) increases electrophilicity compared to non-cyano analogs like (2E)-3-(4-biphenylyl)-N-(4-chlorobenzyl)acrylamide . This may enhance covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors. In contrast, compound 1o uses a trifluoromethyl group as an EWG, which improves metabolic stability and membrane permeability due to fluorine’s lipophilicity.

Analogues with biphenyl (e.g., ) or dimethoxyphenyl (e.g., ) substituents exhibit varying electronic and steric profiles.

Biological Activity Trends: Antimicrobial Activity: Compound 1o demonstrated potent antistaphylococcal activity (MIC: 0.15–5.57 µM), likely due to the trifluoromethyl group’s strong EWG effect. The target compound’s dual chlorine and cyano groups may similarly enhance antimicrobial potency, though this requires experimental validation. Anti-inflammatory and Antioxidant Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives showed antioxidant (IC₅₀: 12–18 µM) and anti-inflammatory effects, suggesting the acrylamide-cyano scaffold’s versatility.

Biological Activity

The compound (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide is a member of the acrylamide family, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H19ClN2O5
  • Molecular Weight : 462.9 g/mol
  • IUPAC Name : 3-[[(E)-3-[4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
  • CAS Number : 380475-62-7

The structure features a cyano group and multiple aromatic rings, which are often associated with various biological activities, including enzyme inhibition and potential therapeutic effects.

Tyrosinase Inhibition

Research indicates that derivatives of cyanoacrylamides exhibit significant inhibitory effects on tyrosinase, an enzyme critical in melanin synthesis. A study on similar compounds demonstrated that they could suppress tyrosinase activity in B16F10 melanoma cells in a dose-dependent manner. Specifically, at a concentration of 25 μM, these compounds showed comparable inhibitory activity to kojic acid, a known tyrosinase inhibitor .

Antiproliferative Effects

Another area of investigation involves the antiproliferative properties of acrylamide derivatives. Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines. For instance, studies have highlighted that certain acrylamide derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Studies and Research Findings

  • Study on Tyrosinase Activity :
    • Objective : To evaluate the inhibitory effects of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs on tyrosinase.
    • Findings : The compound exhibited significant inhibition at concentrations as low as 25 μM, indicating its potential use in treating hyperpigmentation disorders .
  • Anticancer Activity :
    • Research Focus : The antiproliferative effects on various cancer cell lines.
    • Results : Certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis, suggesting potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeConcentration (μM)Effect
Tyrosinase Inhibition(E)-2-cyano-3-(substituted phenyl)acrylamide25Significant inhibition
AntiproliferativeVarious acrylamide derivativesVariesInduced apoptosis in cancer cells

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis involves a multi-step approach:

  • Step 1 : Condensation of 4-[(4-chlorobenzyl)oxy]benzaldehyde with cyanoacetamide derivatives under basic conditions (e.g., piperidine in DMF).
  • Step 2 : Knoevenagel condensation to form the acrylonitrile moiety, followed by coupling with 3,5-dichloroaniline.
  • Purification : Sequential column chromatography (normal-phase silica gel followed by reverse-phase C18) yields >90% purity. Key intermediates are monitored via TLC and NMR .
Reaction StepReagents/ConditionsYield (%)
Aldehyde-cyanoacetamide couplingDMF, piperidine, 80°C65–75
Acrylamide formationMalononitrile, ethanol, reflux50–60

Q. What spectroscopic methods are critical for structural characterization?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and acrylamide carbonyl (δ 165–170 ppm).
  • IR : Confirm cyano (C≡N) stretch at ~2200 cm⁻¹ and amide C=O at ~1680 cm⁻¹.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 468.02). Discrepancies in aromatic proton integration may indicate rotational isomers .

Q. What preliminary biological activities have been reported?

Initial screening shows:

  • Antimicrobial : MIC of 2.5 µM against Staphylococcus aureus (comparable to vancomycin).
  • Anticancer : IC₅₀ of 8.7 µM in MCF-7 breast cancer cells via ERRα antagonism (similar to XCT790 analogs) .

Advanced Research Questions

Q. How does the 3,5-dichlorophenyl group influence structure-activity relationships (SAR)?

Comparative studies with analogs reveal:

  • Electron-withdrawing Cl groups enhance target binding (e.g., ERRα receptor affinity increases 3-fold vs. non-halogenated analogs).
  • Steric effects : Bulkier substituents (e.g., CF₃) reduce solubility but improve metabolic stability. A balance is critical for pharmacokinetics .
SubstituentERRα IC₅₀ (µM)Solubility (mg/mL)
3,5-Cl₂0.150.12
4-CF₃0.090.05
H (no substituent)>101.2

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from:

  • Metabolic instability : Phase I metabolites (e.g., hydroxylation at the benzyl position) reduce efficacy. Use deuterated analogs to slow metabolism.
  • Tissue penetration : LogP >4 limits blood-brain barrier crossing. Introduce polar groups (e.g., -SO₃H) or formulate with nanoparticles .

Q. What computational strategies predict binding modes to ERRα?

  • Docking : Use AutoDock Vina with ERRα’s ligand-binding domain (PDB: 3D93). The cyano group forms hydrogen bonds with Arg316.
  • MD Simulations : 100-ns trajectories reveal stable π-π stacking between the dichlorophenyl ring and Phe327. Validate with mutagenesis studies .

Q. What are the challenges in scaling up synthesis for preclinical trials?

Critical issues include:

  • Intermediate stability : The acrylonitrile intermediate degrades at >40°C; use low-temperature (−20°C) storage.
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 1:3) for cost-effective scale-up .

Methodological Considerations

Q. How to optimize reaction conditions for intermediates?

  • Temperature control : Maintain 0–5°C during nitrile formation to suppress side reactions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for faster acrylamide cyclization.

Q. What in vivo models are suitable for evaluating anticancer efficacy?

  • Xenografts : MCF-7-derived tumors in nude mice (dose: 10 mg/kg/day, IP). Monitor tumor volume reduction via caliper measurements.
  • Toxicity : Assess liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Q. How to address spectral impurities in NMR characterization?

  • Dynamic effects : Heat samples to 60°C to average rotameric signals.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.